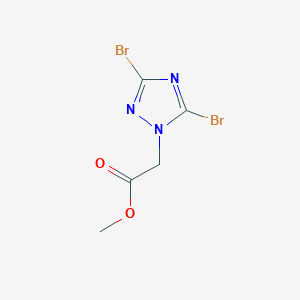
Methyl-(3,5-Dibrom-1H-1,2,4-triazol-1-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring, a methyl group at the 1 position, and an acetate group attached to the triazole ring via a methylene bridge.
Wissenschaftliche Forschungsanwendungen
Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a building block in material science for the synthesis of polymers and other advanced materials.
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-triazole core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
1,2,4-triazole derivatives have been known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:
Formation of 3,5-dibromo-1H-1,2,4-triazole: This intermediate can be synthesized by bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Alkylation: The 3,5-dibromo-1H-1,2,4-triazole is then alkylated with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large quantities of bromine or NBS.
Efficient alkylation: Employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized under strong oxidative conditions, leading to the formation of triazole N-oxides.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted triazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Substituted triazoles with various functional groups.
Oxidation: Triazole N-oxides.
Reduction: De-brominated triazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Lacks the acetate group, making it less versatile in synthetic applications.
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group, affecting its solubility and reactivity.
3-Bromo-1-methyl-1H-1,2,4-triazole: Contains only one bromine atom, resulting in different reactivity and applications.
Uniqueness
Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both bromine atoms and the acetate group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of synthetic transformations and applications in various fields.
Eigenschaften
IUPAC Name |
methyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKZDTYFKEFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














